Anhydride camphorique

Vue d'ensemble

Description

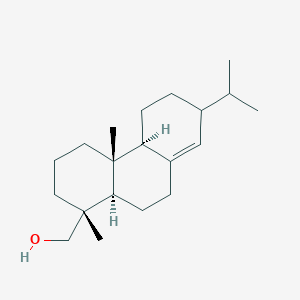

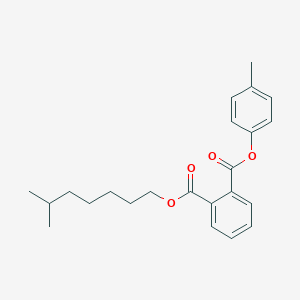

Camphoric anhydride is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid, soluble in alcohol and ether, but insoluble in water. Camphoric anhydride has a distinctive smell and a spicy taste. It is primarily used in the preparation of other organic compounds, especially various types of camphor derivatives. It serves as an intermediate in the synthesis of camphor and can also be used as a catalyst, oxidizing agent, and reducing agent in organic synthesis reactions .

Applications De Recherche Scientifique

Camphoric anhydride has several scientific research applications, including:

Chemistry: It is used in the synthesis of fully terpene-based polyesters.

Biology: It is used in the study of solid-state solvation in amorphous organic thin films.

Medicine: It serves as an intermediate in the synthesis of camphor derivatives, which have various medicinal properties.

Industry: It is used as a catalyst, oxidizing agent, and reducing agent in various industrial processes.

Mécanisme D'action

Target of Action

Camphoric anhydride is primarily used topically as a pain reliever and antiseptic . It is also used in vaporizers to suppress coughing

Mode of Action

The mode of action of camphoric anhydride involves a nucleophilic attack on the carbonyl group, followed by the removal of a leaving group This is a general mechanism for anhydride reactions

Biochemical Pathways

Camphoric anhydride is involved in various biochemical pathways. For instance, it has been used as a co-monomer in polycondensation reactions with various diols . The oxidation of camphor produces camphoric acid, which is used in these reactions . .

Pharmacokinetics

It is known that camphoric anhydride is used topically, suggesting that it is absorbed through the skin . More research is needed to fully understand the ADME properties of camphoric anhydride and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of camphoric anhydride’s action are largely dependent on its application. When used topically, it helps relieve pain and acts as an antiseptic . In vaporizers, it helps suppress coughing . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of camphoric anhydride. For instance, the pH of the environment can affect the stability and reactivity of camphoric anhydride . Additionally, the physical properties of camphoric anhydride can be tuned by the structure of the cyclic anhydride used, thus influencing its application in smart delivery systems .

Analyse Biochimique

Biochemical Properties

Camphoric anhydride is mainly used for the preparation of other organic compounds, especially for the synthesis of various types of camphor derivatives . It is an intermediate in the process of camphor synthesis and can be used as a starting material for camphor synthesis . In addition, it can also be used as a catalyst, an oxidizing agent, and a reducing agent for organic synthesis reactions .

Cellular Effects

Camphoric anhydride has been used as a co-monomer in polycondensation reactions with various diols . It has been shown to exhibit enhanced anticancer activity when combined with cisplatin in biodegradable nanoparticles .

Molecular Mechanism

Camphoric anhydride-based acylhydrazone compounds have been synthesized by the condensation reaction of N-amino camphorimide with substituted benzaldehyde . These compounds exhibited excellent antifungal activity .

Temporal Effects in Laboratory Settings

In the solid state, camphoric anhydride has been shown to cause temporal fluorescence shifts . This property has been used to predictably tune exciton energies in organic thin film structures .

Metabolic Pathways

It is known that camphoric anhydride is involved in the synthesis of camphor and its derivatives .

Transport and Distribution

Camphoric anhydride has been used to selectively tune the polarity of polymer films when doped at different loads . This suggests that camphoric anhydride can be distributed within a matrix and can influence the properties of the matrix.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Camphoric anhydride is typically synthesized by reacting camphor with nitric acid to generate camphor nitrate, which then undergoes an acylation reaction to form camphoric anhydride . Another method involves the reaction of camphoric acid with phosphorus pentachloride, followed by heating under reflux conditions .

Industrial Production Methods: Industrial production of camphoric anhydride often involves the use of camphoric acid as a starting material. The process includes the reaction of camphoric acid with phosphorus pentachloride, followed by purification steps to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Camphoric anhydride undergoes various types of chemical reactions, including:

Oxidation: Camphoric anhydride can be oxidized to form camphoric acid.

Reduction: It can be reduced to form camphor.

Substitution: It can react with substituted aromatic amines to form camphoranilic acids and camphoromethoxy- and ethoxy-phenylimides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Aromatic amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Camphoric acid.

Reduction: Camphor.

Substitution: Camphoranilic acids and camphoromethoxy- and ethoxy-phenylimides.

Comparaison Avec Des Composés Similaires

Camphoric Acid: Camphoric acid is a precursor to camphoric anhydride and shares similar chemical properties.

Camphor: Camphor is a reduction product of camphoric anhydride and has different applications, particularly in medicine and as a flavoring agent.

Uniqueness: Camphoric anhydride is unique due to its ability to act as both an oxidizing and reducing agent, as well as its role as an intermediate in the synthesis of various camphor derivatives. Its distinct chemical structure and reactivity make it valuable in multiple scientific and industrial applications .

Propriétés

Numéro CAS |

76-32-4 |

|---|---|

Formule moléculaire |

C10H14O3 |

Poids moléculaire |

182.22 g/mol |

Nom IUPAC |

(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |

InChI |

InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |

Clé InChI |

VFZDNKRDYPTSTP-QUBYGPBYSA-N |

SMILES |

CC1(C2CCC1(C(=O)OC2=O)C)C |

SMILES isomérique |

C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |

SMILES canonique |

CC1(C2CCC1(C(=O)OC2=O)C)C |

| 595-31-3 | |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of camphoric anhydride is C10H14O3 and its molecular weight is 182.22 g/mol. []

A: Camphoric anhydride can be characterized using techniques like IR, 1H NMR, and 13C NMR. Key features include carbonyl stretching bands in the IR spectrum and characteristic chemical shifts for the different protons and carbons in the NMR spectra. [, ]

A: Camphoric anhydride is used as a high-permittivity additive in organic semiconductor films to improve exciton separation efficiency in organic solar cells by reducing the exciton binding energy. [] It is also used as a curing agent in epoxy resins, influencing the thermal and mechanical properties of the resulting thermosets. [, ]

A: Camphoric anhydride is used as a high-permittivity additive in organic bulk heterojunction photovoltaic devices. Its incorporation increases the film permittivity, reducing the charge transfer state energy and ultimately increasing the device's power conversion efficiency. []

A: Camphoric anhydride can be synthesized by oxidizing bornylene with KMnO4 in a mixture of acetic anhydride and water. [] It can also be obtained by the unsensitized photo-oxidation of camphorquinone in polar solvents like alcohol. []

A: The reaction between camphoric anhydride and primary amines exhibits regioselectivity, favoring the less hindered carbonyl group of the anhydride. Additionally, when chiral components are used, kinetic resolution can occur, allowing for stereoselective synthesis. []

A: Computational methods like molecular dynamics (MD) simulations and quantum mechanical (QM) calculations help analyze camphoric anhydride's structure and conformational behavior in solution. These techniques, coupled with NMR spectroscopy, provide detailed insights into its structural characteristics. []

A: Early research on camphoric anhydride focused on its synthesis and fundamental chemical reactions, such as its rate of hydration and its reaction with aromatic compounds in the context of Friedel-Crafts reactions. [, , , , , ] Later research explored its physical properties, including dielectric studies of its orientational disorder. [, ] More recently, the focus has shifted towards its applications in materials science, particularly its role in organic electronics and photovoltaics. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)